7-Hydroxyhexahydrocannabinol is a semi-synthetic cannabinoid derived from cannabidiol, a major component of cannabis. This compound belongs to a class of cannabinoids that interact with the endocannabinoid system in the human body, primarily affecting cannabinoid receptors. It is classified as a tricyclic terpenoid derivative, featuring a benzopyran ring structure. The compound has garnered attention for its potential therapeutic applications and psychoactive effects, similar to its analogs such as delta-9-tetrahydrocannabinol.
7-Hydroxyhexahydrocannabinol is synthesized from cannabidiol through various chemical processes. It is classified as a semi-synthetic cannabinoid because it is produced from natural sources (hemp-derived cannabidiol). The compound is categorized under cannabinoids due to its interaction with cannabinoid receptors in the body, and it can be further classified based on its chemical structure as a tricyclic terpenoid.
The synthesis of 7-hydroxyhexahydrocannabinol can be achieved through several methods:
Recent studies indicate that using tri(acetylacetonato)iron(III) as a hydrogen donor catalyst can lead to high yields of specific epimers of 7-hydroxyhexahydrocannabinol .
The molecular structure of 7-hydroxyhexahydrocannabinol features a hexahydrocannabinol core with a hydroxyl group at the seventh position. The structural formula can be represented as follows:
This indicates that the compound consists of 21 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms. The presence of the hydroxyl group significantly influences its chemical properties and biological activity.
7-Hydroxyhexahydrocannabinol undergoes various chemical reactions typical for cannabinoids:
The reactivity of 7-hydroxyhexahydrocannabinol allows for the synthesis of various derivatives that may exhibit different biological activities.
7-Hydroxyhexahydrocannabinol exerts its effects primarily through interaction with cannabinoid receptors CB1 and CB2 in the endocannabinoid system. The mechanism involves:
7-Hydroxyhexahydrocannabinol has potential applications in various fields:
7-Hydroxyhexahydrocannabinol (7-OH-HHC) is a monohydroxylated metabolite of hexahydrocannabinol (HHC), with the chemical formula C₂₁H₃₂O₃ and a molecular weight of 332.48 g/mol [3] [6]. Its IUPAC name is (6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromene-1,7-diol, reflecting a saturated cannabinoid backbone with a hydroxyl group at the C7 position [3] [9]. Unlike classical cannabinoids (e.g., Δ9-THC), 7-OH-HHC lacks double bonds in its cyclohexyl ring due to hydrogenation, resulting in a fully saturated tricyclic structure [1] [9]. This structural modification enhances stability while reducing susceptibility to oxidative degradation compared to unsaturated analogs [9].
Table 1: Key Chemical Properties of 7-OH-HHC
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₁H₃₂O₃ | HRMS [6] |
IUPAC Name | (6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromene-1,7-diol | NMR [6] |
CAS Number | 64663-39-4 | Chemical registry [3] |
Solubility | 30 mg/mL in DMF, DMSO, ethanol | Experimental [3] |
Characteristic NMR Signals | δH 1.28 (s, H3-11), δC 71.2 (C-7) | 1D/2D NMR [6] |
HHC was first synthesized in 1940 by Roger Adams through catalytic hydrogenation of natural Δ9-THC [1] [4]. This pioneering work established the foundational chemistry for saturated cannabinoids but did not initially characterize minor metabolites like 7-OH-HHC [1]. For decades, HHC was considered primarily a synthetic curiosity with limited pharmacological investigation [5]. However, in the early 21st century, advanced analytical techniques revealed HHC and its hydroxylated derivatives as trace constituents in Cannabis sativa, particularly in high-potency varieties and aged cannabis preparations where oxidative degradation occurs [6] [10]. The 2020 identification of 7-OH-HHC in lipid extracts from cannabis seeds by de Las Heras' group marked a turning point, confirming its natural occurrence and spurring renewed research interest [6] [10].
7-OH-HHC functions as both a primary metabolite of HHC and a secondary metabolite of Δ9-THC through hydrogenation pathways [5] [10]. In vivo studies demonstrate that orally or inhalationally administered HHC undergoes hepatic hydroxylation primarily at the C7 position, catalyzed by cytochrome P450 enzymes (CYP2C9 and CYP3A4 isoforms) [10]. The metabolite exhibits distinctive pharmacokinetics:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7